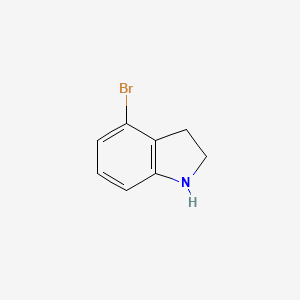








|
REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2.C[C:12]([N:14](C)C)=O>[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[C:2]([C:12]#[N:14])[C:3]=2[CH2:4][CH2:5]1 |f:2.3.4,5.6.7.8.9|
|


|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2CCNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
147 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
|
Name
|
|
|
Quantity
|
143 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heat
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction under argon in a sealed tube at 100° C. for 4 h
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
Quench
|
|
Type
|
CUSTOM
|
|
Details
|
the cooled reaction with sat. NH4Cl (50 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extract with EtOAc (3×50 mL)
|
|
Type
|
WASH
|
|
Details
|
Wash the organics with water (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a gum
|
|
Type
|
CUSTOM
|
|
Details
|
Purify by silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 5% to 30% EtOAc/hexane
|
|
Type
|
CONCENTRATION
|
|
Details
|
Pool and concentrate fractions
|
|
Type
|
ADDITION
|
|
Details
|
containing product
|
|
Type
|
DISSOLUTION
|
|
Details
|
then dissolve the residue in Et2O (5 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
WASH
|
|
Details
|
washing with hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC=2C(=CC=CC12)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 131 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |